![molecular formula C12H11ClN4 B8573505 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-41-9](/img/structure/B8573505.png)
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline
Vue d'ensemble
Description
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the triazoloquinoxaline family. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Formation of Quinoxaline Core: The synthesis begins with the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, to form the quinoxaline core.
Introduction of Triazole Ring: The quinoxaline core is then reacted with hydrazine derivatives to introduce the triazole ring, forming the triazoloquinoxaline structure.
Chlorination: The triazoloquinoxaline is chlorinated using reagents like thionyl chloride to introduce the chlorine atom at the 4-position.
Alkylation: Finally, the compound is alkylated with n-propyl bromide to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The triazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization is often facilitated by acidic or basic catalysts in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which exhibit different biological activities and properties .
Applications De Recherche Scientifique
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its antiviral and antimicrobial properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, disrupting essential biological pathways in pathogens . Additionally, it can bind to receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a methyl group instead of an n-propyl group.
4-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline: Contains a phenyl group, offering different biological properties.
4-Chloro-1-(2-chloro-3-quinolinyl)-[1,2,4]triazolo[4,3-a]quinoxaline: Incorporates a quinoline moiety, enhancing its antimicrobial activity.
Uniqueness
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its n-propyl group, which influences its lipophilicity and biological activity. This structural feature can enhance its ability to penetrate cell membranes and interact with intracellular targets, making it a valuable compound for drug development .
Propriétés
Numéro CAS |
91895-41-9 |
|---|---|
Formule moléculaire |
C12H11ClN4 |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
4-chloro-1-propyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C12H11ClN4/c1-2-5-10-15-16-12-11(13)14-8-6-3-4-7-9(8)17(10)12/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
KMCZVKGYKURMFP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C2N1C3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-2-(4-methoxyphenyl)furo[3,2-b]pyridine](/img/structure/B8573438.png)
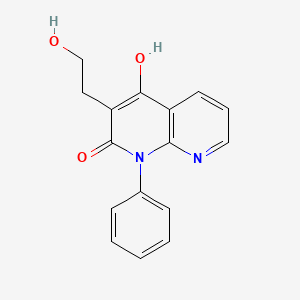
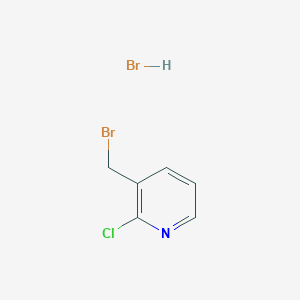
![6-cyclohexyl-4,7-dihydro-2-phenyl-5H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B8573457.png)
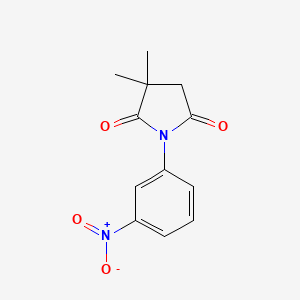
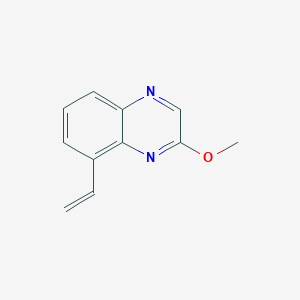
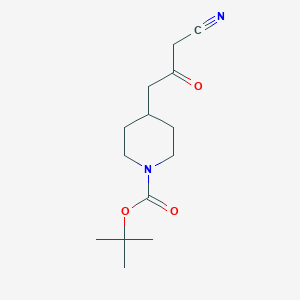
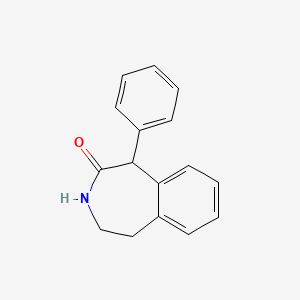
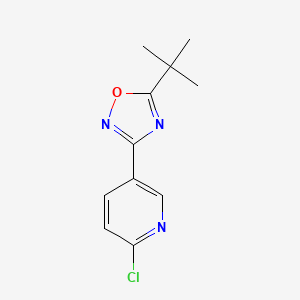

![N-(4-Fluorobenzyl)-3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B8573492.png)
![[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8573509.png)


